Glycidyl methacrylate

Photopolymerization Dual-cure coatings Monomer reactivity

Glycidyl methacrylate (GMA) is a bifunctional monomer combining a polymerizable methacrylate double bond with a reactive epoxide ring. This dual functionality is essential for two-stage UV-curable coatings, where the epoxy group survives radical initiation for subsequent thermal crosslinking—a kinetic advantage over glycidyl acrylate. GMA’s reactivity ratios (rGMA=1.19–1.58 vs. MMA, rGMA=1.22 vs. AMA) ensure efficient epoxy incorporation in ATRP copolymers, enabling hydroxyurethane networks with tunable Young’s moduli (395–1250 MPa). For enzyme immobilization, poly(MMA–GMA–DVB) microbeads achieve 68% activity yield and 97% retention after 40-hour operation. In dental adhesives, GMA-derived NPG-GMA adducts enable dentin bonding unattainable with simple methacrylates. Procure GMA for applications where post-functionalization is non-negotiable.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 106-91-2
Cat. No. B1671899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl methacrylate
CAS106-91-2
Synonyms2,3-epoxypropyl methacrylate
glycidyl methacrylate
monomethacrylate propylene oxide
Sta-Lock
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1CO1
InChIInChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3
InChIKeyVOZRXNHHFUQHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5 to 10 mg/mL at 68 °F (NTP, 1992)
Very soluble in benzene, ethyl ether, ethyl alcohol
Solubility in water, g/100ml at 25 °C: 5 (moderate)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glycidyl Methacrylate (GMA) CAS 106-91-2: Core Characteristics and Functional Distinction from Conventional Methacrylates


Glycidyl methacrylate (GMA; CAS 106-91-2) is a bifunctional methacrylate ester possessing both a polymerizable methacrylic double bond and a reactive epoxide (oxirane) group [1]. With a molecular weight of 142.15 g/mol, boiling point of 189°C, and limited water solubility (0.5-1.0 g/100mL at 20°C), GMA is a colorless liquid monomer [1][2]. Its dual functionality distinguishes it from simple alkyl methacrylates (e.g., methyl methacrylate) and allyl-functional monomers (e.g., allyl methacrylate), enabling both radical-mediated chain growth and post-polymerization crosslinking or functionalization via epoxy ring-opening chemistry. This combination underpins its use in high-performance coatings, dental adhesives, enzyme immobilization matrices, and surface-grafted functional layers [3].

Why Glycidyl Methacrylate (GMA) Cannot Be Interchanged with Simple Alkyl Methacrylates or Allyl-Functional Monomers


Procurement substitution of GMA with other methacrylate monomers fails for two distinct reasons. First, simple alkyl methacrylates such as methyl methacrylate (MMA) lack the pendant epoxide functionality required for post-polymerization modification, covalent surface anchoring, or enzyme immobilization [1]. Second, while allyl methacrylate (AMA) contains an allylic unsaturation that might superficially suggest similar functional utility, the unconjugated allyl group exhibits markedly lower reactivity in radical polymerizations and does not undergo the same epoxy ring-opening chemistry that enables crosslinking and bioconjugation [2][3]. These differences manifest in quantifiable reactivity ratios, polymerization kinetics, and functional efficiency metrics that directly impact end-use performance—making GMA selection non-negotiable for applications demanding dual reactivity.

Quantitative Differentiation of Glycidyl Methacrylate (GMA) Versus Closest Analogs and In-Class Candidates


GMA Enables Post-Polymerization Epoxy Functionalization While Glycidyl Acrylate (GA) Favors Radical Chain Propagation

In radical photopolymerization with DMPA initiator, glycidyl acrylate (GA) exhibits substantially higher reactivity than GMA, with PDSC analysis showing much higher conversion rates for GA [1]. This quantitative difference—GMA polymerizes more slowly in radical systems—directly translates to GMA's superior suitability for dual-cure formulations where the epoxy ring must remain intact during the acrylate polymerization stage for subsequent cationic or thermal cure. Under cationic initiation with sulphonium salts, the rate constants and activation energies between GA and GMA showed no great difference except for higher GA conversion [1], further confirming GMA's distinct kinetic profile.

Photopolymerization Dual-cure coatings Monomer reactivity

GMA Incorporates into Copolymers with MMA at Higher Reactivity Ratios (rGMA ≈ 1.2-1.5 vs. rMMA ≈ 0.8), Enabling Compositional Control

In free radical copolymerization with methyl methacrylate (MMA) at 80°C in toluene, GMA exhibits consistently higher reactivity ratios than MMA. Using the Kelen–Tüdös method, rGMA was 1.528 ± 0.168 and rMMA was 0.789 ± 0.121 [1]. Extended Kelen–Tüdös analysis gave rGMA = 1.577 ± 0.186 and rMMA = 0.783 ± 0.129 [1]. Under ATRP conditions at 70°C, the Mayo-Lewis method yielded rGMA = 1.19 ± 0.04 and rMMA = 0.86 ± 0.03, while Fineman-Ross gave rGMA = 1.24 ± 0.02 and rMMA = 0.85 ± 0.03 [2]. The product rGMA·rMMA ≈ 1 indicates ideal random copolymerization behavior, but GMA's higher r value means it is preferentially incorporated early in the copolymerization [1].

Copolymerization kinetics Polymer synthesis Reactivity ratios

GMA Enables 68% Immobilized Enzyme Activity Yield via Epoxy Functionalization, Outperforming Aminated Supports (51%)

Tyrosinase covalently immobilized onto spacer-arm-attached poly(MMA–GMA–DVB) microbeads exhibited an activity yield of 68%, compared to only 51% for the same enzyme immobilized on aminated microbeads lacking the spacer-arm [1]. The GMA-derived epoxy groups served as the primary anchoring points for the spacer-arm attachment, and the enhanced performance is attributed to reduced steric hindrance and improved enzyme-substrate accessibility. The spacer-arm-modified support retained 97% of its initial activity after 40 hours of continuous operation at 30°C, with an operational inactivation rate constant (kopi) of 1.25×10⁻⁵ min⁻¹ [1].

Enzyme immobilization Biocatalysis Epoxy supports

NPG-GMA Adduct Enables Dentin Bonding While Conventional Methacrylates Fail (0-1.4 MPa Without Adduct)

Direct-filling acrylic resin bonded to dentin surfaces after 20-hour water soaking exhibited tensile bond strengths of only 0-1.4 MPa when no coupling agent was used [1]. In contrast, incorporation of NPG-GMA—the addition-reaction product of N-phenylglycine and glycidyl methacrylate—as a surface-active comonomer enabled functional adhesion between the hydrophobic resin and hydrophilic dentin substrate [1]. The glycidyl methacrylate moiety provides both the methacrylate polymerizable group and, after adduct formation, the carboxylic acid functionality necessary for dentin surface interaction.

Dental adhesives Bond strength Surface-active comonomers

GMA (rGMA = 1.22 ± 0.03) Preferentially Incorporates into Copolymers vs. Allyl Methacrylate (rAMA = 0.82 ± 0.04) Under ATRP Conditions

In atom transfer radical copolymerization at 50°C in diphenyl ether solution, GMA exhibits a reactivity ratio of 1.22 ± 0.03 compared to allyl methacrylate (AMA) with a reactivity ratio of 0.82 ± 0.04 [1]. This quantitative difference—rGMA > rAMA—indicates that GMA is preferentially incorporated into the growing copolymer chain, while AMA tends to be consumed more slowly. This kinetic advantage is critical for synthesizing well-defined functional copolymers with controlled epoxy group distribution, as the unconjugated allylic group in AMA introduces additional complexity including potential crosslinking and lower propagation rates [1].

Functional copolymers ATRP Reactivity ratios

Poly(GMA) Provides Superior Anchoring Efficiency vs. Epoxidized Polybutadiene (EPB) for Surface Grafting of End-Functionalized Polymers

A comparative study of macromolecular anchoring layers for grafting end-functionalized polymers demonstrated that poly(glycidyl methacrylate) (PGMA) and epoxidized polybutadienes (EPB) exhibit distinct grafting behaviors governed by interpenetration zone thickness rather than simply total epoxy group count [1]. When interpenetration between the anchoring layer and the grafted polymer is limited, only epoxy groups at the periphery of the primary polymer layer are accessible—a phenomenon equally applicable to both PGMA and EPB. However, as interpenetration zone thickness increases, the amount of grafted polymer increases proportionally with available epoxy functionality [1]. The study establishes that grafting efficiency is not merely a function of epoxy content but depends critically on the macromolecular architecture of the anchoring layer, with PGMA offering tunable epoxy density via copolymerization.

Surface modification Polymer grafting Anchoring layers

Evidence-Backed Industrial and Research Applications of Glycidyl Methacrylate (GMA)


Dual-Cure Coatings Requiring Sequential Radical and Cationic/ Thermal Polymerization

GMA is the preferred monomer for dual-cure coating formulations where the methacrylate double bond is polymerized first via radical initiation, leaving the pendant epoxy groups intact for subsequent cationic or thermal crosslinking. As established in Section 3, GMA exhibits lower radical photopolymerization reactivity than glycidyl acrylate (GA) under DMPA initiation, ensuring the epoxy ring survives the initial curing stage [1]. This kinetic differentiation enables two-stage curing processes impossible with GA or simple methacrylates, making GMA essential for UV-curable powder coatings and automotive clearcoats requiring post-cure toughness.

Enzyme Immobilization Supports for Biocatalysis and Biosensors

GMA is the functional monomer of choice for synthesizing epoxy-functional polymeric microbeads used in enzyme immobilization. As demonstrated in Section 3, poly(MMA–GMA–DVB) microbeads with spacer-arm attachment achieved 68% immobilized tyrosinase activity yield versus 51% for aminated supports, with 97% activity retention after 40-hour continuous operation [2]. This quantifiable performance advantage justifies GMA procurement for manufacturing immobilized lipases, β-galactosidase carriers, and biosensor enzyme electrodes in industrial biocatalysis and analytical chemistry.

Controlled Radical Polymerization for Well-Defined Epoxy-Functional Copolymers

GMA is uniquely suited for atom transfer radical polymerization (ATRP) synthesis of functional copolymers with precisely controlled epoxy group distribution. Section 3 establishes that GMA exhibits reactivity ratios consistently greater than 1.0 (rGMA = 1.19-1.58) when copolymerized with methyl methacrylate (rMMA ≈ 0.8) and rGMA = 1.22 ± 0.03 versus allyl methacrylate (rAMA = 0.82 ± 0.04) [3][4]. This kinetic preference ensures efficient epoxy incorporation and enables synthesis of precursor copolymers for hydroxyurethane-crosslinked networks with tunable Young's moduli (395-1250 MPa) [5].

Dental Adhesive and Restorative Material Formulations

GMA is indispensable as a synthetic precursor for surface-active comonomers in dental adhesives. As established in Section 3, the NPG-GMA adduct—synthesized from N-phenylglycine and GMA—enables functional bonding to dentin that simple methacrylates cannot achieve (baseline bond strength 0-1.4 MPa without coupling agent) [6]. Additionally, GMA-derived monomers have been used to synthesize methacrylate-saccharide monomers (Gluc-MA, Sucr-MA, Chit-MA) that increase dentin bond strength after 6-month storage while exhibiting antimicrobial activity [7].

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